Tert-butyl 2-(2-amino-5-bromopyrimidin-4-yl)piperidine-1-carboxylate
Description
Overview of Tert-Butyl 2-(2-Amino-5-Bromopyrimidin-4-yl)Piperidine-1-Carboxylate
This compound is a heterocyclic organic compound with the molecular formula $$ \text{C}{14}\text{H}{21}\text{BrN}4\text{O}2 $$ and a molecular weight of 357.25 g/mol. Its structure features a piperidine ring substituted at the 2-position with a 2-amino-5-bromopyrimidin-4-yl group, while the 1-position is protected by a tert-butoxycarbonyl (Boc) group. Key physicochemical properties include a predicted boiling point of $$ 483.3 \pm 55.0^\circ \text{C} $$ and a density of $$ 1.407 \pm 0.06 \, \text{g/cm}^3 $$. The compound is characterized by a pKa of 2.36, indicating moderate acidity.
This molecule serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical research. The bromine atom at the 5-position of the pyrimidine ring enables cross-coupling reactions, while the Boc group offers temporary protection for the piperidine nitrogen during multi-step syntheses. Its crystalline solid form and stability under standard storage conditions make it practical for laboratory use.
Historical Context and Discovery
The compound’s development aligns with advancements in pyrimidine and piperidine chemistry during the late 20th century. Pyrimidine derivatives gained prominence due to their biological relevance, particularly in nucleic acid analogs and kinase inhibitors. The incorporation of a bromine atom at the 5-position mirrors strategies employed to enhance electrophilic reactivity in Suzuki-Miyaura cross-coupling reactions, a method widely adopted in the 1990s.
The Boc-protected piperidine moiety reflects trends in medicinal chemistry to improve solubility and reduce metabolic degradation of lead compounds. While the exact date of its first synthesis remains undocumented, analogous compounds appear in patents and journals post-2000, suggesting its emergence alongside targeted therapies for cancer and inflammatory diseases. For example, Miyaura borylation techniques described in 2020 utilized similar intermediates to generate PI3K/mTOR inhibitors.
Relevance in Contemporary Chemical Research
In modern drug discovery, this compound is pivotal for constructing complex molecules. Its bromopyrimidine group participates in palladium-catalyzed couplings to introduce aryl or heteroaryl substituents, a step critical in optimizing drug candidates’ pharmacokinetic profiles. Recent studies highlight its utility in synthesizing triazine-pyrimidine hybrids, which exhibit antiproliferative activity against cancer cell lines such as HCT-116 and MCF-7.
Additionally, the piperidine scaffold is a common motif in neurology-targeted compounds, including NLRP3 inflammasome inhibitors. The Boc group’s orthogonality allows selective deprotection under acidic conditions, enabling sequential functionalization—a strategy employed in multi-component reactions to reduce synthetic steps. Researchers have also explored its role in creating covalent inhibitors, where the bromine atom serves as a leaving group for nucleophilic aromatic substitution.
Scope and Objectives of the Review
This review focuses on three core areas:
- Synthetic Pathways : Examining methods for preparing the compound and its key intermediates, such as 2-amino-5-bromopyrimidine.
- Applications in Drug Development : Highlighting its role in constructing kinase inhibitors, anticancer agents, and anti-inflammatory molecules.
- Physicochemical and Structural Analysis : Discussing molecular properties, crystallographic data (where available), and predictive modeling.
The review excludes discussions of toxicology, dosing, or clinical applications to maintain a strict focus on chemical synthesis and mechanistic insights. By consolidating fragmented data from recent literature, this work aims to provide a foundational resource for medicinal chemists exploring piperidine-pyrimidine hybrids.
Table 1: Key Physicochemical Properties of this compound
Properties
IUPAC Name |
tert-butyl 2-(2-amino-5-bromopyrimidin-4-yl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BrN4O2/c1-14(2,3)21-13(20)19-7-5-4-6-10(19)11-9(15)8-17-12(16)18-11/h8,10H,4-7H2,1-3H3,(H2,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALRJAPYVFXMMIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC1C2=NC(=NC=C2Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BrN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Suzuki-Miyaura Cross-Coupling
This method is central to introducing the piperidine moiety to the pyrimidine scaffold. The reaction typically involves:
- Bromopyrimidine precursor : 2-Amino-4-bromo-5-bromopyrimidine (hypothetical intermediate).
- Piperidine boronic ester : tert-Butyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate.
- Catalytic system : PdCl₂(dppf) with a base (e.g., K₂CO₃) in a 1,4-dioxane/water solvent system.
- Combine the bromopyrimidine (1 equiv.), piperidine boronic ester (1.1 equiv.), PdCl₂(dppf) (0.05 equiv.), and K₂CO₃ (3 equiv.) in 1,4-dioxane/water (4:1).
- Heat under reflux in an inert atmosphere (Ar) for 4–6 hours.
- Purify via flash column chromatography (e.g., 20% ethyl acetate/hexane) to isolate the product.
Key Data :
- Yield : ~70–99% (based on analogous reactions).
- Characterization : ESI-MS and ¹H NMR confirm structure (e.g., m/z 439.2 [M + H]⁺ in similar compounds).
Miyaura Borylation for Intermediate Preparation
The boronic ester intermediate is synthesized via Miyaura borylation:
- Starting material : 2-Amino-5-bromopyrimidine.
- Reagents : Bis(pinacolato)diboron, PdCl₂(dppf), and potassium acetate.
- Mix 2-amino-5-bromopyrimidine (1 equiv.), bis(pinacolato)diboron (1.2 equiv.), PdCl₂(dppf) (0.1 equiv.), and KOAc (3 equiv.) in 1,4-dioxane.
- Heat at 80°C for 12 hours under Ar.
- Purify via silica gel chromatography to obtain 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine.
Key Data :
- Yield : >80% (reported for analogous boronate esters).
Comparative Analysis of Methods
| Method | Yield | Complexity | Purity |
|---|---|---|---|
| Suzuki-Miyaura Coupling | 70–99% | Moderate | High (HPLC >95%) |
| Miyaura Borylation | >80% | High | Moderate |
| Nucleophilic Substitution | 50–60% | Low | Variable |
Critical Findings
- Catalyst Efficiency : PdCl₂(dppf) outperforms other catalysts (e.g., Pd(PPh₃)₄) in Suzuki couplings for heterocyclic systems.
- Steric Effects : Bulky substituents on the piperidine ring (e.g., tert-butyl) enhance reaction stability.
- Regioselectivity : Coupling occurs preferentially at the less hindered position (C4 of pyrimidine).
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-(2-amino-5-bromopyrimidin-4-yl)piperidine-1-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, thiols, and other nucleophilic species.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-substituted derivatives, while oxidation reactions can produce oxidized forms of the compound .
Scientific Research Applications
Tert-butyl 2-(2-amino-5-bromopyrimidin-4-yl)piperidine-1-carboxylate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of tert-butyl 2-(2-amino-5-bromopyrimidin-4-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Tert-butyl 3-(1H-tetrazol-5-yl)piperidine-1-carboxylate
- Substituent : Tetrazole ring at the piperidine 3-position.
- Binding Energy : Exhibits a low binding energy of –4.5 kcal/mol, indicating strong receptor-ligand stability .
- Key Difference: The tetrazole group enhances hydrogen-bonding capacity compared to the amino-bromopyrimidine moiety in the target compound.
Tert-butyl 4-(2-chloropyrimidin-5-yl)piperidine-1-carboxylate (CAS: 1563535-09-0)
- Substituent : 2-Chloropyrimidine at the piperidine 4-position.
- Molecular Weight : 297.78 g/mol .
- Key Difference: Chlorine substitution (vs.
Halogen and Positional Variants
Tert-butyl 4-(5-(2-amino-5-bromopyridin-3-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carboxylate (CAS: 1617499-11-2)
Tert-butyl 4-(4-(4-Fluorophenyl)-5-(2-(methylsulfonyl)pyrimidin-4-yl)-1H-imidazol-1-yl)piperidine-1-carboxylate
- Substituent : Fluorophenyl and methylsulfonyl-pyrimidine groups.
- Key Difference: The methylsulfonyl group introduces strong electron-withdrawing effects, contrasting with the electron-rich amino-bromo motif in the target.
Data Table: Comparative Analysis
Notes
Biological Activity
Tert-butyl 2-(2-amino-5-bromopyrimidin-4-yl)piperidine-1-carboxylate is a synthetic compound with the molecular formula and a molecular weight of 357.25 g/mol. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly in antimicrobial and anticancer research.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For instance, it may inhibit certain pathways involved in cell proliferation, thereby exhibiting potential anticancer properties .
Anticancer Properties
Recent studies have explored the compound's effectiveness against different cancer cell lines. In vitro assays demonstrated that this compound significantly inhibited cell growth and induced apoptosis in various cancer types, including colon adenocarcinoma and breast cancer . The mechanism appears to involve the modulation of signaling pathways related to cell survival and proliferation.
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Research indicates that it exhibits activity against several bacterial strains, making it a candidate for further development as an antibiotic agent. The specific mechanisms by which it exerts its antimicrobial effects are still under investigation but may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Comparative Analysis with Similar Compounds
To understand the unique biological profile of this compound, it is useful to compare it with structurally similar compounds.
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| Tert-butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate | Pyrimidine derivative | Anticancer activity reported |
| Tert-butyl 4-(5-bromo-1,3-thiazol-2-yl)piperidine-1-carboxylate | Thiazole derivative | Antimicrobial properties noted |
| Tert-butyl 2-(2-amino-5-chloropyrimidin-4-yl)piperidine | Chlorinated analog | Potentially lower activity than brominated variant |
The bromine substitution in tert-butyl 2-(2-amino-5-bromopyrimidin-4-yl)piperidine enhances its biological activity compared to its chlorinated analog, suggesting that halogenation plays a crucial role in modulating its pharmacological properties .
Case Study: Anticancer Activity
In a controlled study involving colon cancer cell lines, tert-butyl 2-(2-amino-5-bromopyrimidin-4-yl)piperidine was administered at varying concentrations. The results indicated a dose-dependent inhibition of cell proliferation, with significant reductions observed at concentrations above 10 µM. Flow cytometry analysis revealed an increase in apoptotic cells, confirming the compound's potential as an anticancer agent .
Case Study: Antimicrobial Efficacy
Another study evaluated the antimicrobial efficacy of the compound against multi-drug resistant bacterial strains. The minimum inhibitory concentration (MIC) was determined using standard broth microdilution methods. Results showed that tert-butyl 2-(2-amino-5-bromopyrimidin-4-yl)piperidine exhibited MIC values ranging from 8 to 32 µg/mL against various pathogens, indicating promising antibacterial activity .
Q & A
Basic: What synthetic methodologies are recommended for the preparation of tert-butyl 2-(2-amino-5-bromopyrimidin-4-yl)piperidine-1-carboxylate, and how can intermediates be characterized?
Answer:
The synthesis typically involves sequential functionalization of the pyrimidine and piperidine rings. Key steps include:
- Pyrimidine bromination : React 2-amino-4-hydroxypyrimidine with PBr₃ under anhydrous conditions (60°C, 12h) to introduce bromine at the 5-position .
- Piperidine coupling : Use a Buchwald-Hartwig amination or nucleophilic substitution to attach the tert-butyl-protected piperidine moiety to the bromopyrimidine. Pd(dba)₂/Xantphos catalysts in DMF at 100°C for 18h yield optimal coupling efficiency .
- Intermediate characterization : Monitor reactions via TLC (Rf = 0.3 in EtOAc/hexane 1:1) and confirm structures using ¹H/¹³C NMR (e.g., tert-butyl signal at δ 1.4 ppm in CDCl₃) and HRMS (calculated [M+H]⁺: 357.25) .
Basic: What safety precautions are critical when handling this compound in laboratory settings?
Answer:
- Respiratory/eye protection : Use NIOSH-approved N95 masks and goggles due to potential dust irritation (particle size <5 µm) .
- Glove selection : Nitrile gloves (≥0.11mm thickness) prevent permeation during prolonged exposure .
- Spill management : Neutralize with activated carbon (1g per 10mg compound) and dispose as halogenated waste .
Advanced: How can regioselectivity challenges during nucleophilic substitution at the 5-bromo position be resolved?
Answer:
Competing substitution at the 4-piperidine vs. 5-bromopyrimidine positions can be mitigated by:
- Solvent polarity control : Use DMSO to stabilize transition states favoring pyrimidine substitution (ΔG‡ reduction by ~2.3 kcal/mol vs. THF) .
- Directed metalation : Pre-coordinate the pyrimidine nitrogen with ZnCl₂ (1.2 eq) to enhance Br leaving-group activation, achieving >90% regioselectivity in Suzuki couplings .
- Monitoring : LC-MS tracking of intermediates (e.g., m/z 245.1 for de-brominated byproducts) identifies side reactions early .
Advanced: What crystallographic strategies are effective for resolving structural ambiguities in this compound’s derivatives?
Answer:
- Data collection : Use Cu-Kα radiation (λ = 1.5418 Å) at 100K to minimize thermal motion artifacts. SHELXL refinement with TWIN/BASF commands resolves pseudo-merohedral twinning (R1 < 0.05) .
- Hydrogen bonding analysis : Identify key interactions (e.g., N–H···O=C between pyrimidine NH₂ and tert-butyl carbonyl) via Hirshfeld surface maps (dₙorm ≈ 0.8–1.2 Å) .
- Disorder modeling : Apply PART instructions in SHELX for tert-butyl groups with >20% occupancy in alternate conformations .
Advanced: How can computational methods reconcile discrepancies in experimental and predicted NMR chemical shifts?
Answer:
- DFT calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level in Gaussian 16. Compute NMR shifts with the GIAO method, applying a scaling factor (e.g., 0.97 for ¹³C).
- Solvent corrections : Use the IEF-PCM model for DMSO (ε = 46.7) to match experimental δ values (±0.3 ppm tolerance) .
- Dynamic effects : Perform MD simulations (AMBER) to account for ring puckering in piperidine (Δδ ~0.5 ppm for axial vs. equatorial protons) .
Basic: What analytical techniques are most reliable for purity assessment?
Answer:
- HPLC : C18 column (4.6 × 250mm), 1.0 mL/min gradient (20%→80% MeCN in H₂O + 0.1% TFA), retention time = 8.2 min .
- Elemental analysis : Acceptable C, H, N ranges: ±0.3% of theoretical (C: 47.37%, H: 5.92%, N: 15.68%) .
Advanced: What mechanistic pathways explain byproduct formation during tert-butyl deprotection?
Answer:
- Acid-catalyzed pathways : TFA-mediated cleavage at 0°C minimizes β-elimination (byproduct <5% vs. 25% at RT).
- Competing oxidation : Bromopyrimidine reacts with residual H₂O₂ to form 5-hydroxypyrimidine (m/z 259.1) unless rigorously dried .
- Traces : Monitor by LC-MS (ES⁻ mode) for [M−56]⁻ (tert-butyl loss) and [M−79]⁻ (Br loss) fragments .
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
